3-[(4-Methylbenzyl)amino]propan-1-OL
Overview
Description
3-[(4-Methylbenzyl)amino]propan-1-OL is an organic compound with a molecular formula of C₁₂H₂₄N₂O. It is characterized by a benzyl group attached to an amino group and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-methylbenzaldehyde with 1,3-propanediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Amide Formation: Another method includes the formation of an amide intermediate followed by reduction. This involves reacting 4-methylbenzylamine with 3-chloropropanol in the presence of a base, followed by reduction using lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Methylbenzaldehyde, 4-methylbenzoic acid.
Reduction Products: this compound, 3-[(4-Methylbenzyl)amino]propane.
Substitution Products: Various benzyl halides and sulfonates.
Scientific Research Applications
3-[(4-Methylbenzyl)amino]propan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Methylbenzyl)amino]propan-1-OL exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
4-Methylbenzyl alcohol: Similar structure but lacks the amino group.
3-Aminopropan-1-ol: Similar to the target compound but lacks the benzyl group.
4-Methylbenzylamine: Similar to the target compound but lacks the propanol moiety.
Uniqueness: 3-[(4-Methylbenzyl)amino]propan-1-OL is unique due to its combination of a benzyl group, an amino group, and a propanol moiety, which allows for diverse chemical reactivity and applications.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylamino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-3-5-11(6-4-10)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMLTSZXHJZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390807 | |
Record name | 3-[(4-METHYLBENZYL)AMINO]PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158951-54-3 | |
Record name | 3-[(4-METHYLBENZYL)AMINO]PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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